![molecular formula C7H5NO2 B065095 Benzo[d]oxazol-5-ol CAS No. 180716-28-3](/img/structure/B65095.png)
Benzo[d]oxazol-5-ol
Overview
Description
Benzo[d]oxazol-5-ol is a chemical compound belonging to the class of organic compounds known as benzoxazoles. It is used in various chemical syntheses and has been studied for its potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of this compound derivatives involves several chemical reactions. Marjani et al. (2013) synthesized ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, confirming its structure through IR, NMR spectroscopy, and X-ray diffraction. The crystal structure indicated intramolecular hydrogen bonding and weak interactions between oxygen atoms, contributing to the compound's stability (Marjani, 2013).
Tangellamudi et al. (2018) reported a one-pot synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles, which avoided the need for ortho-disubstituted precursors and proceeded via CN formation followed by CO cyclization. These compounds were evaluated for their anti-proliferative properties, indicating their potential in cancer research (Tangellamudi et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed using techniques such as X-ray diffraction. Marjani et al. (2013) provided detailed measurements of crystal parameters, revealing the spatial arrangement of atoms within the compound and highlighting the presence of intramolecular hydrogen bonds that influence the compound's chemical behavior (Marjani, 2013).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives are diverse. Esmaili and Nematollahi (2013) explored the electrochemical synthesis of disulfides from benzo[d]oxazol derivatives, demonstrating the compound's versatility in organic synthesis. This method utilized electrooxidation in the presence of various substrates, showcasing the reactivity and functionalization potential of this compound derivatives (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
This compound and its derivatives exhibit specific physical properties determined by their molecular structure. The crystallographic analysis by Marjani et al. (2013) provides insights into the physical dimensions, symmetry, and molecular packing of these compounds, which can influence their melting points, solubility, and stability (Marjani, 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity, stability, and interaction with other compounds, are closely tied to their molecular structure and synthesis methods. The studies by Esmaili and Nematollahi (2013) and Tangellamudi et al. (2018) highlight the compound's functionality and potential in various chemical reactions, including electrochemical synthesis and anticancer activity (Esmaili & Nematollahi, 2013); (Tangellamudi et al., 2018).
Scientific Research Applications
Anticancer Applications :
- Tangellamudi et al. (2018) synthesized 2-aryl 5-hydroxy benzo[d]oxazoles, demonstrating their potent anticancer properties against various cancer cell lines, with some compounds showing IC50 values comparable to the known anticancer drug doxorubicin (Tangellamudi et al., 2018).
- Pragathi et al. (2020) designed and synthesized 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives, which exhibited significant anticancer activity against human cancer cell lines (Pragathi et al., 2020).
Antifungal Activity :
- Ryu et al. (2009) reported that benzo[d]oxazole-4,7-diones synthesized in their study displayed effective antifungal activity, suggesting their potential as antifungal agents (Ryu et al., 2009).
Antidepressant and Anticonvulsant Activities :
- Song et al. (2017) synthesized triazole-containing benzo[d]oxazole derivatives, which showed both anticonvulsant and antidepressant activities, indicating their potential in treating epilepsy and depression (Song et al., 2017).
Neuroprotective Effects :
- Liu et al. (2020) discovered that substituted benzo[d]oxazole-based derivatives exerted neuroprotective effects on β-amyloid-induced PC12 cells, suggesting their application in Alzheimer’s disease treatment (Liu et al., 2020).
Chemical Synthesis and Structural Analysis :
- Marjani et al. (2013) focused on the synthesis and crystal structure of a specific benzo[d]oxazole derivative, contributing to the knowledge base regarding the structural properties of such compounds (Marjani et al., 2013).
Other Applications :
- Ferraris et al. (2008) investigated benzo[d]isoxazol-3-ol derivatives as inhibitors of D-amino acid oxidase, a key enzyme in neurotransmission, suggesting potential in neurological research (Ferraris et al., 2008).
Mechanism of Action
Target of Action
Benzo[d]oxazol-5-ol, like other benzoxazole derivatives, has been found to exhibit a wide spectrum of pharmacological activities . The primary targets of this compound are various enzymes and receptors in biological systems . These targets are involved in numerous biological processes, including antimicrobial, anticancer, anti-inflammatory, and antiparkinson activities .
Mode of Action
The interaction of this compound with its targets results in changes that lead to its pharmacological effects. For instance, in the case of its antimicrobial activity, it has been suggested that the compound interacts with bacterial and fungal cells, leading to their inhibition . .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with different targets. For example, it has been found to inhibit the growth of certain bacteria and fungi, suggesting that it interferes with the biochemical pathways essential for their survival . In terms of its anticancer activity, it is believed to interact with pathways involved in cell proliferation and survival .
Result of Action
The result of this compound’s action is the inhibition of the growth of certain bacteria, fungi, and cancer cells . This is evidenced by its antimicrobial and anticancer activities. The compound’s interaction with its targets leads to changes at the molecular and cellular levels that result in these effects.
Safety and Hazards
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have shown a wide spectrum of pharmacological activities, which drew the attention of researchers around the globe to synthesize various benzoxazole derivatives and screen them for their various biological activities .
Biochemical Analysis
Biochemical Properties
Benzo[d]oxazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the substitution pattern in the oxazole derivatives . For instance, 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole have shown excellent antibacterial activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzoxazole derivatives have shown anticancer activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific derivative and its interactions with cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specific pathways and interactions are dependent on the specific derivative and the biological system in which it is studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins. The effects on its localization or accumulation are dependent on the specific derivative and the biological system in which it is studied .
properties
IUPAC Name |
1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYOQWUJKAFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597446 | |
| Record name | 1,3-Benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180716-28-3 | |
| Record name | 1,3-Benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the biological activity of 2-(phenylamino)benzo[d]oxazol-5-ol derivatives?
A: While the provided abstract [] does not delve into specific mechanisms or targets, it highlights that 2-(phenylamino)this compound derivatives are proposed as active ingredients in pharmaceutical compositions. These compositions are intended for preventing or treating inflammatory diseases. This suggests that these compounds likely interact with biological pathways involved in inflammation, though further research is needed to elucidate the precise mechanisms of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


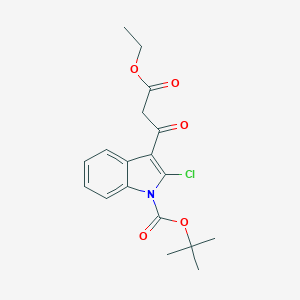
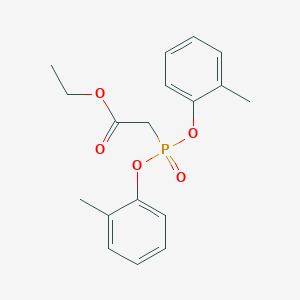
![trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)](/img/structure/B65020.png)
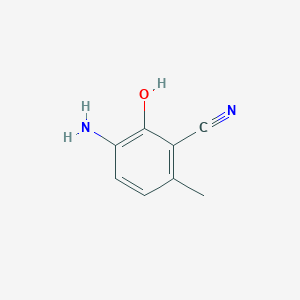
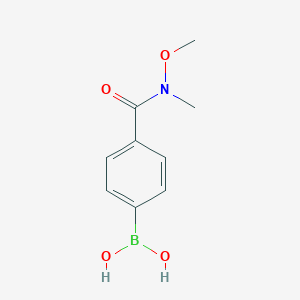


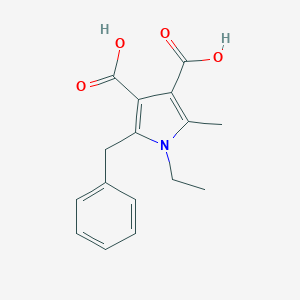
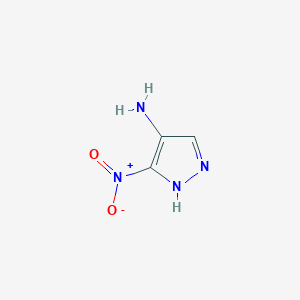

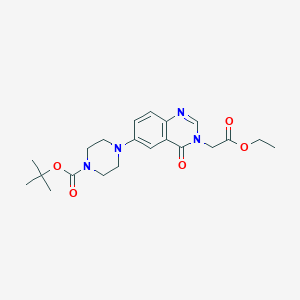
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

